N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE
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Overview
Description
N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene core substituted with a fluorobenzyl group and a tetrazole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps, including the formation of the naphthalene core, the introduction of the fluorobenzyl group, and the attachment of the tetrazole moiety. Common synthetic routes may involve:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Tetrazole Moiety: This can be done through cycloaddition reactions involving azides and nitriles under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the tetrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- 4-((2-fluorobenzyl)oxy)-N’-(1-(4-(1H-tetrazol-1-yl)phenyl)ethylidene)benzohydrazide
Uniqueness
N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17FN6O |
---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
1-N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C19H17FN6O/c20-15-8-5-13(6-9-15)12-27-18-10-7-14-3-1-2-4-16(14)17(18)11-22-26-19(21)23-24-25-26/h1-10,22H,11-12H2,(H2,21,23,25) |
InChI Key |
QSTLIFYMSGGOLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN3C(=NN=N3)N)OCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN3C(=NN=N3)N)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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